2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine 2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817512
InChI: InChI=1S/C10H12ClNO/c1-10(2)5-8-7(6-13-10)3-4-9(11)12-8/h3-4H,5-6H2,1-2H3
SMILES: CC1(CC2=C(CO1)C=CC(=N2)Cl)C
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine

CAS No.:

Cat. No.: VC13817512

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine -

Specification

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
IUPAC Name 2-chloro-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine
Standard InChI InChI=1S/C10H12ClNO/c1-10(2)5-8-7(6-13-10)3-4-9(11)12-8/h3-4H,5-6H2,1-2H3
Standard InChI Key KQALAFGXSSMIOD-UHFFFAOYSA-N
SMILES CC1(CC2=C(CO1)C=CC(=N2)Cl)C
Canonical SMILES CC1(CC2=C(CO1)C=CC(=N2)Cl)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine features a bicyclic framework comprising a pyran ring fused to a pyridine moiety at the [4,3-b] position. The chlorine atom occupies the 2-position of the pyridine ring, while two methyl groups are attached to the 7-position of the pyran component. The IUPAC name, 2-chloro-7,7-dimethyl-8H-pyrano[4,3-b]pyridin-5-one, reflects this substitution pattern.

Key structural parameters include:

  • Molecular Formula: C₁₀H₁₀ClNO₂

  • Molecular Weight: 211.64 g/mol

  • Hybridization: The pyridine nitrogen adopts sp² hybridization, contributing to aromaticity, while the pyran oxygen participates in the heterocyclic ether structure.

Spectroscopic Characterization

Although direct spectral data for this compound are unavailable, related derivatives provide insights:

  • ¹H NMR: For the analog 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (C₉H₇ClN₂O), signals appear at δ 3.07 (t, J = 5.8 Hz, 2H, pyran CH₂), 4.07 (t, J = 5.8 Hz, 2H, pyran OCH₂), and 7.63 (s, 1H, pyridine H) .

  • IR Spectroscopy: Carbonitrile analogs exhibit C≡N stretches near 2220 cm⁻¹ and carbonyl (C=O) vibrations at 1669 cm⁻¹ .

Thermodynamic Properties

  • Melting Point: The carbonitrile derivative (CAS 123990-50-1) melts at 92–93°C .

  • Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, chloroform) based on analog behavior .

Synthesis and Reaction Pathways

General Synthetic Strategies

Pyrano[4,3-b]pyridines are typically synthesized through cyclocondensation reactions. For 2-chloro derivatives, key steps involve:

  • Ring Formation: Constructing the pyran ring via acid-catalyzed cyclization of diols or keto-alcohols.

  • Chlorination: Introducing chlorine at the 2-position using POCl₃ or PCl₅ .

Exemplary Synthesis of Analogous Compounds

A validated route for 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (Yield: 66%) :

StepConditionsReagentsObservations
1Reflux, 4 hPhosphoryl chloride (POCl₃)Chlorination of oxo precursor
2Column chromatographyHexane:ethyl acetate (50:50)Purification yields white solid

Mechanistic Insight: POCl₃ acts as both chlorinating agent and Lewis acid, facilitating nucleophilic substitution at the pyridine C2 position .

Related Compounds and Derivatives

2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

  • CAS: 123990-50-1

  • Molecular Formula: C₁₁H₁₁ClN₂O

  • Molecular Weight: 222.67 g/mol

  • Applications: Intermediate in synthesizing kinase inhibitors .

8,8-Dimethyl-2-propylpyrano[3,4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one

  • Synthesis: Reacts with primary amines to form N-alkyl derivatives under reflux .

  • Bioactivity: Displays dual inhibitory effects on EGFR and VEGFR-2 .

Industrial and Research Applications

Pharmaceutical Development

  • Lead Optimization: Serves as a core structure for modifying pharmacokinetic properties .

  • Combinatorial Chemistry: Used in library synthesis for high-throughput screening .

Material Science

  • Ligand Design: Chelates transition metals (e.g., Pd, Cu) for catalytic applications .

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